5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
Overview
Description
The compound of interest, 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been the subject of numerous studies. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing valuable insights into the chemical behavior and properties of such molecules.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclocondensation of various reagents such as hydrazines, β-diketones, or β-ketoesters. For instance, the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid involved the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine, followed by basic hydrolysis to yield the corresponding acid . Similarly, other derivatives, such as 1-(3-aminophenyl)-4-benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid, were synthesized through reactions with hydrazine hydrate and further functionalized by reactions with various reagents . These methods could potentially be adapted for the synthesis of 5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often determined using single-crystal X-ray diffraction (XRD) techniques. For example, 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid was found to have dihedral angles between the pyrazole ring and the attached phenyl and benzyl rings, indicating the spatial arrangement of the rings in the crystal structure . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the molecular geometry and compare it with experimental data, as seen in the study of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions, including alkylation, nitration, and cyclocondensation, to yield a wide array of products. For instance, 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was alkylated with methyl iodide to give different alkylated products depending on the reactant ratio . The reactivity of the carboxylic acid group also allows for the formation of acid chlorides, esters, and amides, as demonstrated in the synthesis of 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized using various spectroscopic techniques, including FT-IR, NMR, and mass spectroscopy. These techniques provide information on the functional groups present and the electronic environment within the molecule. For example, the study of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed intermolecular hydrogen bonds through spectroscopic and theoretical analyses, which are crucial for the stability of the crystal packing . The HOMO-LUMO energy gap is also an important property that influences the electronic transitions and can be associated with the nonlinear optical activity of the molecule .
Scientific Research Applications
Structural and Spectral Investigations : A study focused on the structural and spectral analysis of a derivative, "5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid", using experimental and theoretical methods. This research provides insights into the physical and chemical properties of such compounds, which can be crucial for their application in various fields (Viveka et al., 2016).
Antimicrobial Activity : Another study synthesized derivatives incorporating the pyrazole structure and evaluated their antibacterial and antifungal activities. Compounds with similar structures demonstrated moderate to good antimicrobial properties, indicating potential uses in medical and pharmaceutical applications (Vijaya Laxmi et al., 2012).
Synthesis of Condensed Pyrazoles : Ethyl triflyloxy pyrazole carboxylates, closely related to the target compound, were used in the synthesis of various condensed pyrazoles, demonstrating the compound's utility in creating complex organic molecules (Arbačiauskienė et al., 2011).
Ring Transformations : Research on ring transformations of certain pyrazole derivatives into carboxylic acid derivatives sheds light on the chemical behavior and potential applications of these compounds in synthetic chemistry (Kirschke et al., 1994).
Nonlinear Optical Properties : A study on a pyrazole derivative revealed its potential for nonlinear optical activity, highlighting its possible application in the field of photonics and optical materials (Tamer et al., 2015).
Synthesis of Pyrazolo[3,4-b]pyridin-3-ones : This research describes the selective synthesis of pyrazolo[3,4-b]pyridin-3-ones, indicating the potential of such compounds in the development of new organic molecules (Lebedˈ et al., 2012).
Potential NLO Materials : N-substituted pyrazole ethyl carboxylates were studied for their optical nonlinearity, suggesting their use in optical limiting applications (Chandrakantha et al., 2013).
Analgesic and Anti-inflammatory Agents : A study synthesized pyrazole carboxylic acid ethyl esters and evaluated them for analgesic and anti-inflammatory activities, indicating potential pharmaceutical applications (Gokulan et al., 2012).
properties
IUPAC Name |
5-oxo-1-phenyl-4H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c13-9-6-8(10(14)15)11-12(9)7-4-2-1-3-5-7/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZSHPUSPMOODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152276 | |
Record name | 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24801906 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid | |
CAS RN |
119-18-6 | |
Record name | 1-Phenyl-3-carboxy-5-pyrazolone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-oxo-1-phenyl-2-pyrazoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.913 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Oxo-1-phenyl-2-pyrazoline-3-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2E7CC36BT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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